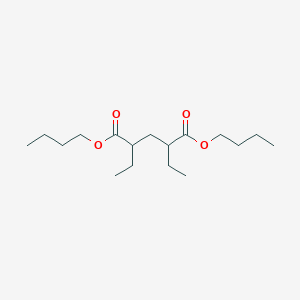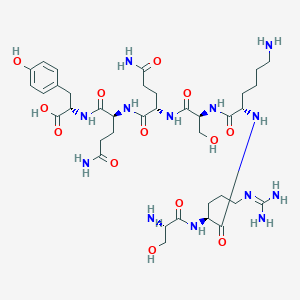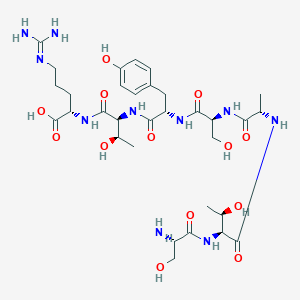
Dibutyl 2,4-diethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,4-diethylpentanedioate is an organic compound with the molecular formula C15H28O4. It is a diester derived from 2,4-diethylpentanedioic acid and butanol. This compound is part of the broader class of esters, which are commonly used in various industrial applications due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,4-diethylpentanedioate can be synthesized through the esterification of 2,4-diethylpentanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
2,4-diethylpentanedioic acid+2 butanolH2SO4Dibutyl 2,4-diethylpentanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,4-diethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 2,4-diethylpentanedioic acid and butanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 2,4-diethylpentanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dibutyl 2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl 2,4-diethylpentanedioate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing 2,4-diethylpentanedioic acid and butanol. These metabolites can then participate in various biochemical pathways, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar ester functional groups.
Dioctyl phthalate: A plasticizer with a longer alkyl chain, providing different physical properties.
Diethyl phthalate: A smaller ester used in various applications, including as a solvent and plasticizer.
Uniqueness
Dibutyl 2,4-diethylpentanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its diethyl substitution on the pentanedioic acid backbone differentiates it from other esters, potentially offering unique reactivity and applications in specialized industrial and research settings.
Properties
CAS No. |
499195-57-2 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
dibutyl 2,4-diethylpentanedioate |
InChI |
InChI=1S/C17H32O4/c1-5-9-11-20-16(18)14(7-3)13-15(8-4)17(19)21-12-10-6-2/h14-15H,5-13H2,1-4H3 |
InChI Key |
NQWWNEDQFFEQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)CC(CC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)

![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)

![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)

